2,5-dideoxy-2,5-imino-D-altritol

Descripción general

Descripción

2,5-Dideoxy-2,5-imino-D-altritol (DIA) is a polyhydroxylated pyrrolidine alkaloid classified as an iminosugar, a class of carbohydrate mimics where the ring oxygen is replaced by a nitrogen atom. DIA is a potent competitive inhibitor of human lysosomal α-galactosidase A (α-Gal A), with a reported inhibition constant (Ki) of 0.5 µM . This enzyme is critical in Fabry disease, a lysosomal storage disorder caused by mutations in the GLA gene. DIA acts as a pharmacological chaperone, stabilizing mutant α-Gal A and enhancing its intracellular activity by 9.6-fold at 500 µM in Fabry lymphoblasts .

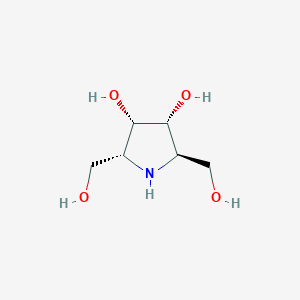

Structurally, DIA features a pyrrolidine core with hydroxyl groups at positions 3 and 4 and hydroxymethyl groups at positions 2 and 5, adopting a configuration that mimics the transition state of glycosidase substrates (Figure 1). Its stereochemistry and functional group arrangement are pivotal for its selectivity and potency.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de 2,5-dideoxi-2,5-imino-D-altritol generalmente implica un proceso de varios pasos. Uno de los métodos más eficientes reportados incluye una síntesis de siete pasos comenzando con D-tagatose fácilmente disponible . Los pasos clave en esta ruta de síntesis incluyen la aminación reductora diastereoselectiva y la anulación de carbamato mediada por yodo . El rendimiento general de esta síntesis es aproximadamente del 22% .

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para 2,5-dideoxi-2,5-imino-D-altritol no están ampliamente documentados, la ruta de síntesis mencionada anteriormente proporciona una base para una posible escalabilidad. El uso de materiales de partida fácilmente disponibles y condiciones de reacción eficientes sugiere que la producción industrial podría ser factible con una mayor optimización.

Análisis De Reacciones Químicas

Tipos de Reacciones: 2,5-Dideoxi-2,5-imino-D-altritol se somete a diversas reacciones químicas, que incluyen:

Aminación Reductora: Esta reacción es un paso clave en su síntesis, donde un aldehído o cetona reacciona con una amina para formar una imina, seguida de la reducción para formar la amina.

Anulación de Carbamato: Esta reacción implica la formación de un anillo de carbamato, que es crucial para la estabilidad y la actividad del compuesto.

Reactivos y Condiciones Comunes:

Aminación Reductora: Los reactivos comunes incluyen cianoborohidruro de sodio (NaBH3CN) o gas hidrógeno (H2) con un catalizador adecuado.

Anulación de Carbamato: El yodo (I2) se utiliza comúnmente como mediador en esta reacción.

Productos Principales: El producto principal de estas reacciones es el propio 2,5-dideoxi-2,5-imino-D-altritol, que puede modificarse aún más o utilizarse en diversas aplicaciones.

Aplicaciones Científicas De Investigación

Glycosidase Inhibition

DIA is widely recognized for its ability to inhibit glycosidases. This property is crucial for research into carbohydrate metabolism and enzyme mechanisms. The inhibition of α-galactosidase A has implications for understanding lysosomal storage disorders such as Fabry disease. Studies have shown that DIA exhibits a Ki value of approximately 0.5 μM against α-galactosidase A .

Pharmacological Chaperone

DIA acts as a pharmacological chaperone, which aids in the proper folding and stabilization of misfolded proteins. This action is particularly beneficial in treating genetic disorders like Fabry disease by enhancing the activity and stability of the mutant α-galactosidase A enzyme . Experimental results indicated that DIA could increase intracellular α-galactosidase A activity by up to 9.6-fold in specific cell lines .

Industrial Applications

In addition to its medical applications, DIA has potential industrial uses as an enzyme inhibitor in various biochemical processes. The ability to modulate glycosidase activity can be advantageous in industries that rely on carbohydrate processing .

Data Table: Inhibition Potency of DIA Compared to Similar Compounds

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| This compound (DIA) | 0.5 | α-Galactosidase A |

| 1-Deoxynojirimycin | 240 | Various Glycosidases |

| 2,5-Dideoxy-2,5-imino-D-mannitol | Varies | Glycosidases |

| N-Butyl-1-deoxygalactonojirimycin | Better than DIA | α-Galactosidase A |

Case Study 1: Treatment of Fabry Disease

Research has demonstrated that administering DIA can significantly enhance the activity of α-galactosidase A in patients with Fabry disease. In vitro studies showed that DIA not only inhibited the enzyme but also improved its stability and facilitated its transport to lysosomes . This dual action positions DIA as a promising candidate for therapeutic development.

Case Study 2: Enzyme Activity Enhancement

In experiments involving human fibroblasts from Fabry patients with specific mutations (R301Q), treatment with DIA resulted in substantial increases in enzyme activity compared to untreated controls. This finding highlights the potential of DIA as a therapeutic agent capable of addressing enzyme deficiencies associated with genetic disorders .

Mecanismo De Acción

2,5-Dideoxi-2,5-imino-D-altritol ejerce sus efectos inhibiendo competitivamente las glucosidasas, particularmente la α-galactosidasa A . El compuesto imita el estado de transición del sustrato natural de la enzima, uniéndose al sitio activo e impidiendo que la enzima catalice su reacción . Esta inhibición estabiliza la enzima y puede ayudar en condiciones donde la actividad enzimática es deficiente, como la enfermedad de Fabry .

Compuestos Similares:

2,5-Dideoxi-2,5-imino-D-manitol: Otro iminos azúcar con propiedades inhibitorias de glucosidasa similares.

1-Deoxinojirimicina: Un conocido inhibidor de la glucosidasa que se utiliza en diversas aplicaciones de investigación y terapéuticas.

Singularidad: 2,5-Dideoxi-2,5-imino-D-altritol es único debido a sus efectos inhibitorios específicos sobre la α-galactosidasa A y su potencial como chaperona farmacológica para la enfermedad de Fabry . Su síntesis también es relativamente eficiente en comparación con otros compuestos similares .

En conclusión, 2,5-dideoxi-2,5-imino-D-altritol es un compuesto de gran interés en diversos campos científicos debido a sus propiedades únicas y aplicaciones potenciales. Una mayor investigación y optimización de su síntesis y aplicaciones podrían conducir a usos aún más valiosos en el futuro.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Key Compounds for Comparison

2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) Structure: Pyrrolidine core with hydroxyl groups at positions 3 and 4, hydroxymethyl groups at positions 2 and 5 (D-mannitol configuration). Target: β-Glucosidases (e.g., Agrobacterium sp. β-glucosidase). Activity: IC50 values in the nanomolar range for β-glucosidase inhibition; derivatives show enhanced lipophilicity and potency . Therapeutic Role: Investigated for antinematode activity and as a β-glucosidase inhibitor .

1-Deoxygalactonojirimycin (DGJ) and L-DGJ Structure: Piperidine-based iminosugar (DGJ) and its enantiomer (L-DGJ). Target: α-Gal A (DGJ: Ki = 38.5 µM; noncompetitive inhibition). Activity: L-DGJ enhances α-Gal A activity by 10.8-fold at 10 µM in Fabry fibroblasts, synergizing with DGJ .

Meso-2,5-Dideoxy-2,5-iminogalactitol (Compound 10) Structure: Meso-configured pyrrolidine with hydroxyl and hydroxymethyl groups. Target: Green coffee bean α-galactosidase (gcba-galactosidase). Activity: IC50 = 0.19 µM, outperforming DIA (IC50 = 0.78 µM) for this enzyme .

Aminocyclopentane 12 Structure: Five-membered carbocyclic scaffold mimicking D-galactose. Target: gcba-galactosidase (Ki = 0.43 µM); inactive against bovine liver α-galactosidase .

Comparative Data Table

Mechanistic and Selectivity Insights

- DIA vs. DMDP: While both are pyrrolidine-based iminosugars, DIA’s D-altritol configuration confers specificity for α-galactosidase, whereas DMDP’s D-mannitol configuration targets β-glucosidases. DMDP derivatives with lipophilic groups (e.g., coumarin) achieve nanomolar inhibition, highlighting the role of hydrophobicity in potency .

- DIA vs. L-DGJ: DIA’s competitive inhibition contrasts with L-DGJ’s noncompetitive mechanism. Despite lower intrinsic potency (Ki = 0.5 µM vs. L-DGJ’s Ki = 38.5 µM), DIA’s chaperone efficacy at high concentrations makes it clinically relevant .

- Species and Isoform Variability : DIA’s IC50 for gcba-galactosidase ranges from 0.78 µM to 5.2 µM across studies, likely due to differences in enzyme sources or assay conditions .

Actividad Biológica

2,5-Dideoxy-2,5-imino-D-altritol (DIA) is a notable iminosugar that has garnered attention for its biological activity, particularly as a pharmacological chaperone and glycosidase inhibitor. This article delves into the compound's mechanisms of action, therapeutic applications, and relevant research findings.

DIA functions primarily as a competitive inhibitor of the enzyme α-galactosidase A (α-Gal A), which is crucial in the metabolism of glycoproteins. The inhibition of α-Gal A by DIA is characterized by a dissociation constant (K_i) of approximately 0.5 µM , indicating a strong binding affinity to the enzyme . This competitive inhibition is significant for conditions like Fabry disease, where α-Gal A deficiency leads to substrate accumulation in lysosomes.

1. Fabry Disease Treatment

DIA has been investigated as a pharmacological chaperone for Fabry disease, where it enhances the stability and activity of mutant α-Gal A enzymes. Research shows that treatment with DIA can increase intracellular α-Gal A activity by up to 9.6-fold in lymphoblasts derived from patients with the R301Q mutation after just three days of incubation . This enhancement promotes the proper folding and transport of the enzyme within cells, mitigating some effects of the disease.

2. Glycosidase Inhibition

Beyond its role in Fabry disease, DIA's inhibitory effects extend to other glycosidases. It has demonstrated potent inhibitory activity against β-glucosidase and other related enzymes, making it a valuable tool in studying carbohydrate metabolism . The compound's ability to inhibit various glycosidases positions it as an important research subject in enzymology and metabolic studies.

Case Studies and Experimental Data

Several studies have explored the biological activity of DIA:

- In vitro Studies : In lymphoblasts from Fabry patients, DIA not only inhibited α-Gal A but also improved its thermostability, suggesting that it helps maintain enzyme function under physiological conditions .

- Comparative Analysis : When compared with other iminosugars like 1-deoxynojirimycin (DNJ), DIA exhibits unique properties due to its specific action on α-Gal A rather than broader glycosidase inhibition .

Table: Comparative Activity of Iminosugars

| Compound | K_i (µM) | Effect on α-Gal A Activity | Notes |

|---|---|---|---|

| This compound | 0.5 | Increased by 9.6-fold | Strong competitive inhibitor |

| 1-Deoxynojirimycin | ~240 | Variable | Broader inhibition profile |

| 2,5-Dideoxy-2,5-imino-D-mannitol | Not specified | Moderate | Similar glycosidase inhibitory properties |

Future Directions

The potential applications of DIA extend beyond Fabry disease treatment. Ongoing research aims to explore:

- Broader Therapeutic Uses : Investigating DIA's effects on other lysosomal storage disorders.

- Structural Modifications : Developing derivatives with enhanced potency or specificity for different glycosidases.

- Clinical Trials : Further clinical studies are needed to establish safety profiles and efficacy in diverse patient populations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-dideoxy-2,5-imino-D-altritol (DMDP) and its stereoisomers?

The synthesis of DMDP and related iminosugars typically involves stereoselective transformations of carbohydrate precursors. For example, Fleet and Smith (1987) described a method using methyl 2-azido-3-O-benzyl-2-deoxy-α-D-mannofuranoside as a key intermediate to synthesize DMDP via reductive cyclization and deprotection steps . Advanced strategies may include enzymatic resolution or chiral auxiliaries to control stereochemistry.

Q. How does DMDP inhibit α-glucosidase, and what experimental methods are used to characterize its inhibitory activity?

DMDP acts as a competitive inhibitor by mimicking the transition state of glycosidase substrates. Kinetic assays (e.g., IC50 determination, Lineweaver-Burk plots) are critical for evaluating inhibition. For example, Wang and Ng (2001) demonstrated DMDP's inhibition of β-glucosidase using fluorogenic substrates and enzyme kinetics . Structural studies (e.g., X-ray crystallography of enzyme-inhibitor complexes) further elucidate binding modes .

Q. What analytical techniques are essential for structural characterization of DMDP and its derivatives?

- NMR spectroscopy : Assigning proton and carbon signals (e.g., <sup>1</sup>H, <sup>13</sup>C, and 2D experiments) confirms stereochemistry and ring conformation .

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks, as shown in monoclinic polymorph studies .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do stereochemical variations in 2,5-dideoxy-2,5-iminohexitols affect glycosidase inhibition specificity?

Ayers et al. (2012) synthesized all 10 stereoisomers of 2,5-iminohexitols and tested their inhibition against multiple glycosidases. Results showed that subtle stereochemical differences (e.g., C3/C4 hydroxyl orientation) drastically alter enzyme specificity. For example, D-manno-configured iminosugars preferentially inhibit β-glucosidases, while L-ido isomers target α-mannosidases .

Q. What methodologies address discrepancies between in vitro and in vivo efficacy of DMDP as a glycosidase inhibitor?

In vitro assays often overestimate potency due to factors like cellular uptake and metabolic stability. Pharmacological studies in cell lines (e.g., tumor cells) require co-treatment with β-glucosidase inhibitors (e.g., 2,5-dideoxy-2,5-imino-D-mannitol) to validate target engagement, as shown in apoptosis assays . Pharmacokinetic profiling (e.g., plasma stability, tissue distribution) further bridges in vitro-in vivo gaps .

Q. How can crystallographic data inform the design of DMDP analogs with enhanced selectivity?

High-resolution X-ray structures of DMDP bound to glycosidases (e.g., α-glucosidase) reveal key interactions (e.g., hydrogen bonds with catalytic aspartate residues). Structure-based drug design (SBDD) can optimize substituents at C3/C4 to enhance affinity or reduce off-target effects .

Q. What are the challenges in isolating DMDP from natural sources versus synthetic production?

Natural extraction (e.g., from Hyacinthus orientalis) is limited by low yield and complex purification steps . Synthetic routes offer scalability but require rigorous stereochemical control. Comparative studies using NMR and HPLC-MS can assess purity and stereoisomer contamination .

Q. How do computational methods (e.g., DFT, molecular docking) predict DMDP's inhibitory potency?

Density functional theory (DFT) calculates transition-state mimicry energetics, while molecular docking simulations (e.g., AutoDock Vina) predict binding poses. These methods guide prioritization of analogs before synthesis, reducing experimental workload .

Q. What mechanistic insights link DMDP derivatives to apoptosis in cancer cells?

Glycosylated DMDP analogs (e.g., 8-hydroxyquinoline conjugates) induce apoptosis via mitochondrial pathways, as shown by caspase-3 activation and Annexin V staining. Enzymatic β-glucosidase activity is critical for prodrug activation, confirmed by rescue experiments with enzyme inhibitors .

Q. How do researchers reconcile conflicting reports on DMDP's enzyme specificity across studies?

Contradictions arise from differences in enzyme sources (e.g., human vs. microbial glycosidases) or assay conditions (pH, substrate concentration). Meta-analyses comparing kinetic parameters (Ki, Km) and structural homology modeling clarify context-dependent specificity .

Propiedades

IUPAC Name |

(2R,3S,4R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3-11H,1-2H2/t3-,4-,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYHYHZGDNWFIF-KAZBKCHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(N1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@H](N1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437432 | |

| Record name | (2R,3S,4R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172823-15-3 | |

| Record name | (2R,3S,4R,5R)-3,4-Dihydroxy-2,5-pyrrolidinedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172823-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3S,4R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.